molecular formula C18H11ClN4O4S B12206160 N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12206160
M. Wt: 414.8 g/mol
InChI Key: DWJBOQXPNBXTJJ-ZSOIEALJSA-N
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Description

The compound N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide features a benzoxadiazole ring linked via an acetamide group to a thiazolidinone moiety bearing a 2-chlorobenzylidene substituent. This hybrid structure combines pharmacologically relevant heterocycles: benzoxadiazole (known for electron-deficient aromatic systems) and 2,4-dioxo-1,3-thiazolidinone (associated with anti-diabetic, anti-inflammatory, and antimicrobial activities) . The 2-chlorobenzylidene group may enhance lipophilicity and influence target binding. Below, we compare this compound with structurally related analogues to elucidate key distinctions in design, activity, and structure-activity relationships (SAR).

Properties

Molecular Formula

C18H11ClN4O4S

Molecular Weight

414.8 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H11ClN4O4S/c19-11-5-2-1-4-10(11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-6-3-7-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8-

InChI Key

DWJBOQXPNBXTJJ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)Cl

Origin of Product

United States

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, a compound with a complex structure featuring a benzoxadiazole ring and a thiazolidinone moiety, has drawn attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN4O3S2C_{18}H_{14}ClN_{4}O_{3}S_{2}, with a molecular weight of approximately 430.9 g/mol. The structure includes a benzoxadiazole moiety linked to a thiazolidinone derivative through an acetamide group. The presence of the chlorobenzylidene group is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds related to benzoxadiazole exhibit varying degrees of antimicrobial activity. In vitro studies have shown that this compound demonstrates promising antibacterial properties against several bacterial strains.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Escherichia coli32 µg/mLModerate sensitivity
Staphylococcus aureus64 µg/mLResistant
Bacillus subtilis16 µg/mLSensitive
Salmonella Enteritidis128 µg/mLResistant

The compound's effectiveness varies significantly across different strains, suggesting specific mechanisms of action that may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Numerous studies have highlighted the cytotoxic effects of benzoxadiazole derivatives on cancer cells. This compound has been evaluated against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Type of Cancer
MCF-710Breast Cancer
A54915Lung Cancer
HepG220Liver Cancer
PC325Prostate Cancer

The compound exhibits significant cytotoxicity in breast and lung cancer cells, with potential mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

The mechanism likely involves the binding of the compound to specific receptors or enzymes involved in inflammation. This interaction can lead to a reduction in inflammatory mediators such as TNF-alpha and IL-6 .

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Case Study on Antimicrobial Activity : A study evaluated several benzoxazole derivatives against E. coli and B. subtilis, noting that compounds with similar structural features exhibited significant antibacterial effects.
  • Case Study on Anticancer Activity : Research conducted on derivatives showed that modifications in the thiazolidinone moiety enhanced cytotoxicity against various cancer cell lines, indicating structure-activity relationships that could be exploited for drug development.

Scientific Research Applications

Overview

The compound is structurally related to benzoxadiazole derivatives, which are known for their fluorescent properties. These derivatives have been extensively used in live cell imaging and other biological applications due to their ability to emit fluorescence upon excitation.

Case Studies

  • Live Cell Imaging : Research indicates that benzothiadiazole derivatives can serve as effective fluorescent probes for live cell imaging. These compounds have demonstrated superior performance compared to traditional dyes like DAPI in imaging assays involving human stem cells . The incorporation of the benzoxadiazole moiety enhances the photophysical properties of the probes, making them suitable for biological applications.
PropertyBenzothiadiazole DerivativesTraditional Dyes (e.g., DAPI)
BrightnessHighModerate
PhotostabilityExcellentLimited
Cellular CompatibilityGoodVariable

Overview

The compound's ability to act as a fluorescent probe makes it a candidate for biosensing applications. Fluorescent biosensors are essential tools in detecting specific biomolecules in complex biological environments.

Applications

  • Metal Ion Detection : Similar compounds have shown high sensitivity and selectivity for metal ions such as zinc. For instance, derivatives of benzoxadiazole have been utilized for the detection of Zn²⁺ ions with a linear response observed in the concentration range of 1–10 μM . This property can be harnessed to develop sensors that monitor metal ion concentrations in biological samples.

Case Studies

  • Zinc Detection : A study demonstrated the use of a benzoxadiazole-based probe for detecting zinc ions in pancreatic beta cells. The probe exhibited significant selectivity against competing metal ions like calcium and magnesium, indicating its potential utility in physiological studies .

Overview

The unique structural features of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide suggest potential applications in drug discovery and development.

Applications

  • Anticancer Agents : Compounds containing benzothiadiazole and thiazolidinedione moieties have been investigated for their anticancer properties. The thiazolidinedione scaffold is known for its ability to induce apoptosis in cancer cells, making it a valuable component in anticancer drug design .

Case Studies

  • Anticancer Activity : Research has highlighted the effectiveness of thiazolidinedione derivatives in inhibiting cancer cell proliferation. The incorporation of the benzoxadiazole moiety may enhance these effects through improved bioavailability or targeting mechanisms .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties
Compound Name / ID Core Heterocycle Substituent on Benzylidene Thiazolidinone Modification Molecular Formula Biological Activity (Reported) Reference ID
Target Compound Benzoxadiazole 2-Chloro 2,4-Dioxo C₁₈H₁₁ClN₄O₄S Not explicitly reported (Potential SAR) -
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Benzothiazole + Benzoxazole 5-Chloro N/A C₁₈H₁₅ClN₄O₂S Antidiabetic (Docking on 3-TOP protein)
2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide Thiazole 4-Chloro + 2-Chlorobenzyl 2,4-Dioxo C₂₂H₁₅Cl₂N₃O₃S₂ Not reported
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole 2-Methoxy 4-Oxo + 2-Thioxo C₁₆H₁₄N₄O₃S₃ Not reported
2-[2-(4-Cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-{2-[3-ethoxy-4-(prop-2-yn-1-yloxy) phenyl]-4-oxo-1,3-thiazolidin-3-yl}acetamide Benzimidazole 4-Cyano + Ethoxy-propargyl 4-Oxo C₃₁H₂₃ClN₄O₄S Not reported

Key Observations:

Core Heterocycle Diversity: The target’s benzoxadiazole is rare among analogues, which predominantly use benzothiazole (), thiazole (), or benzimidazole (). Benzoxadiazole’s electron-deficient nature may improve metabolic stability compared to benzothiazole .

Substituent Position and Electronic Effects: The 2-chloro group on the benzylidene (target) contrasts with 4-chloro () and 5-chloro (). Chlorine’s position influences steric and electronic interactions; para-substituted chloro groups may enhance π-stacking, while ortho-substituents (as in the target) could hinder rotation, improving binding specificity. Methoxy () and cyano () substituents modify electron density and hydrogen-bonding capacity, impacting target affinity.

Thiazolidinone Modifications: The target’s 2,4-dioxo moiety differs from 2-thioxo-4-oxo (). 4-Oxo derivatives () lack the 2-position carbonyl, reducing electron-withdrawing effects and possibly altering pharmacokinetics.

Insights for Target Compound :

  • The 2,4-dioxo-thiazolidinone moiety is associated with PPAR-γ agonism (antidiabetic) , and benzoxadiazole may confer biofilm inhibition (observed in other benzazole derivatives) .
  • Compared to analgesic thiazolidinones (), the target’s 2-chlorobenzylidene group may reduce CNS penetration due to increased hydrophobicity.

SAR and Design Considerations

Substituent Position on Benzylidene :

  • Ortho-substituents (e.g., 2-chloro in the target) may enhance steric hindrance, favoring selective interactions with shallow binding pockets.
  • Para-substituents (e.g., 4-chloro in ) improve planarity for stacking interactions but may reduce solubility.

Thiazolidinone Oxidation State: The 2,4-dioxo configuration (target) vs. 2-thioxo () alters hydrogen-bonding capacity. Dioxo derivatives may better interact with polar residues (e.g., serine or lysine in enzymes).

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